2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of ethoxyphenyl groups and a pyridazinyl moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps:
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Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 4-ethoxyphenylhydrazine with an appropriate diketone under reflux conditions to form the pyridazine ring.
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Etherification: : The pyridazinyl intermediate is then subjected to etherification with 2-bromoethyl acetate in the presence of a base such as potassium carbonate (K2CO3) to introduce the ethoxyethyl group.
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Acetamide Formation: : The final step involves the reaction of the etherified intermediate with acetic anhydride in the presence of a catalyst like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the pyridazinyl ring, potentially converting it into a dihydropyridazine derivative.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyridazinyl moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound may allow it to interact with specific enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and pyridazinyl groups could facilitate binding to these targets, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide: Similar structure with methoxy groups instead of ethoxy groups.
2-(4-chlorophenyl)-N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)acetamide: Similar structure with chloro groups instead of ethoxy groups.
2-(4-fluorophenyl)-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)acetamide: Similar structure with fluoro groups instead of ethoxy groups.
Uniqueness
The uniqueness of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The ethoxy groups may enhance its solubility and stability compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-29-20-9-5-18(6-10-20)17-23(28)25-15-16-31-24-14-13-22(26-27-24)19-7-11-21(12-8-19)30-4-2/h5-14H,3-4,15-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOYBODDYWVJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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